![molecular formula C21H17ClN2O5S B5526483 2-chloro-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methoxybenzoate](/img/structure/B5526483.png)

2-chloro-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is part of a broader class of organic chemicals that exhibit a range of biological and chemical properties. These compounds often involve complex syntheses and have unique molecular structures that contribute to their diverse functions.

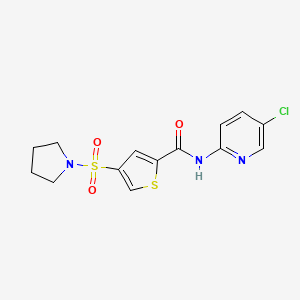

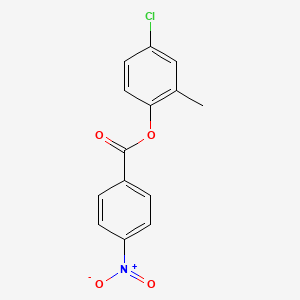

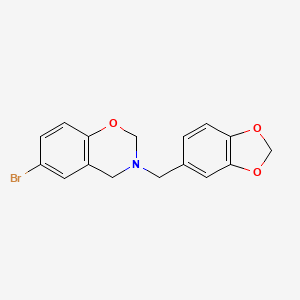

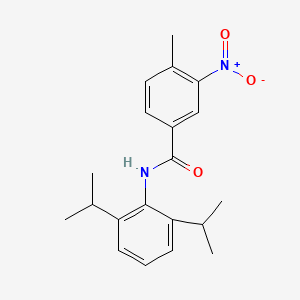

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step organic reactions, incorporating elements such as chloro, methoxybenzoate, and phenylsulfonyl groups. For example, the synthesis of related molecules like 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate has been achieved through a two-step process, indicating a potential pathway for synthesizing the compound (Duan et al., 2014).

Molecular Structure Analysis

X-ray crystallography and molecular modeling studies are common methods for analyzing the molecular structure of these compounds. The detailed molecular structure aids in understanding the spatial arrangement of atoms and functional groups, crucial for predicting the chemical behavior and interactions of the compound (B. Al-Hourani et al., 2015).

Chemical Reactions and Properties

Compounds with similar functional groups participate in various chemical reactions, including condensation, hydrogenation, and coupling reactions. These reactions are influenced by the presence of specific substituents, such as phenylsulfonyl and methoxy groups, which can dictate the reactivity and outcomes of synthetic routes (A. Moosavi‐Zare et al., 2013).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are determined by the molecular composition and arrangement. Compounds in this category often exhibit unique phase behavior and thermal properties, influenced by their complex molecular structures (N. Hoshino et al., 1991).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential for forming derivatives, are crucial for understanding the applications and functionality of the compound. Investigations into related molecules reveal insights into their reactivity patterns, which can be applied to predict the behavior of “2-chloro-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methoxybenzoate” (S. Niwata et al., 1997).

Aplicaciones Científicas De Investigación

Synthesis and Labeling

Research has been conducted on the synthesis and labeling of compounds structurally related to 2-chloro-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methoxybenzoate. For instance, a study describes the synthesis of N-[4-]2-(5-Chloro-2-methoxybenzamido)ethyl phenylsulfonyl N′-cyclohexylurea, labeled with tritium and carbon-14. The tritium label is located in the C-3 position of the 5-chloro-2-methoxybenzoyl portion, while the carbon-14 label is incorporated into the C-2 position of the 2-phenylethylamine moiety in the compound (Hsi, 1973).

Antimicrobial Activity

Compounds with structural similarities to 2-chloro-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methoxybenzoate have been synthesized and evaluated for antimicrobial activity. For example, a series of 1,3,4-oxadiazole derivatives containing 5-chloro-2-methoxy benzohydrazide moiety were synthesized and screened for their antibacterial and antifungal activities. Some compounds showed significant activity against tested strains (Kumar et al., 2013).

Molecular Docking Studies

Molecular docking studies have been conducted on tetrazole derivatives structurally related to 2-chloro-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methoxybenzoate. These studies aim to understand the orientation and interaction of molecules within the active site of target enzymes, providing insights into potential biological activities (Al-Hourani et al., 2015).

Photochemical Transformations

Research has also explored the photochemical transformations of related compounds, investigating the orbital overlap preferences in excited-state intramolecular electron transfers. Such studies contribute to a deeper understanding of the photochemical behavior of these compounds (Cristol et al., 1987).

Propiedades

IUPAC Name |

[4-[(E)-(benzenesulfonylhydrazinylidene)methyl]-2-chlorophenyl] 4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O5S/c1-28-17-10-8-16(9-11-17)21(25)29-20-12-7-15(13-19(20)22)14-23-24-30(26,27)18-5-3-2-4-6-18/h2-14,24H,1H3/b23-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLOGODVNQMJFF-OEAKJJBVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNS(=O)(=O)C3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NS(=O)(=O)C3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl {3-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5526410.png)

![1-{1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-azetidinyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5526416.png)

![6-methyl-2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5526417.png)

![5-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-3-methylisoxazole](/img/structure/B5526425.png)

![2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide](/img/structure/B5526433.png)

![2-(3,4-difluorobenzyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5526440.png)

![N'-(3,4-dimethylphenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5526458.png)

![3-(6H-indolo[2,3-b]quinoxalin-6-yl)propanenitrile](/img/structure/B5526466.png)

![3-{[benzyl(methyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B5526468.png)

![2-[(4'-methyl-4-biphenylyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B5526472.png)